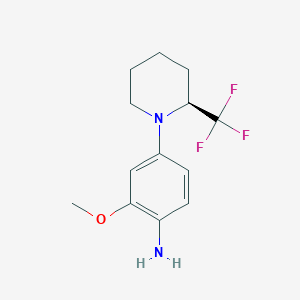

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline

Description

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula |

C13H17F3N2O |

|---|---|

Molecular Weight |

274.28 g/mol |

IUPAC Name |

2-methoxy-4-[(2S)-2-(trifluoromethyl)piperidin-1-yl]aniline |

InChI |

InChI=1S/C13H17F3N2O/c1-19-11-8-9(5-6-10(11)17)18-7-3-2-4-12(18)13(14,15)16/h5-6,8,12H,2-4,7,17H2,1H3/t12-/m0/s1 |

InChI Key |

CWPDBGKORATZLE-LBPRGKRZSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)N2CCCC[C@H]2C(F)(F)F)N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCCC2C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyaniline with 2-trifluoromethylpiperidine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

- Neurological Disorders: The compound's structural characteristics suggest it may interact with receptors or enzymes involved in neurological processes. The trifluoromethyl group may enhance binding affinity, making it a candidate for treating conditions such as depression or anxiety.

- Antidepressant Activity: Studies have indicated that similar compounds can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Biological Research Applications

Mechanism of Action:

Research indicates that (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline may act on specific molecular targets within cells, potentially influencing signaling pathways associated with mood regulation and cognitive function. Its ability to cross cell membranes effectively enhances its potential as a lead compound in drug discovery.

Case Studies:

Several studies have focused on the biological activity of this compound:

- Binding Studies: Experimental data suggest that the compound binds selectively to certain receptors, which could lead to the development of new pharmacological agents targeting neurological disorders.

- In Vivo Studies: Animal models have been employed to assess the efficacy of this compound in reducing symptoms associated with anxiety and depression, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-(Trifluoromethyl)piperidine

- 4-(Trifluoromethyl)piperidine hydrochloride

- 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol

Uniqueness

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Biological Activity

(S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline, a compound with the CAS number 1416348-85-0, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₇F₃N₂O

- Molecular Weight : 274.28 g/mol

- Structure : The compound features a methoxy group and a trifluoromethyl-substituted piperidine moiety, contributing to its unique biological profile.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modulate receptor interactions and metabolic stability. The presence of the piperidine ring may also influence the compound's affinity for various biological targets, including enzymes and receptors involved in disease pathways.

Anticancer Activity

-

Cell Proliferation Inhibition :

- Studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it demonstrated an IC₅₀ of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .

- In vivo studies revealed that the compound inhibited lung metastasis in mouse models more effectively than established treatments like TAE226 .

- Selectivity Index :

Safety Profile

In toxicity studies conducted on Kunming mice, this compound exhibited no acute toxicity at doses up to 2000 mg/kg . This suggests a promising safety profile for further development in therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Oral Bioavailability : The compound demonstrated an oral bioavailability of 31.8% following administration at a dose of 10 mg/kg .

- Clearance Rate : The clearance rate was noted to be slightly high at 82.7 ± 1.97 mL/h/kg after intravenous administration of 2 mg/kg .

Comparative Biological Activity Data

| Compound | IC₅₀ (μM) | Selectivity Index | Toxicity (mg/kg) | Oral Bioavailability (%) |

|---|---|---|---|---|

| This compound | 0.126 | ~20 | >2000 | 31.8 |

| TAE226 | Not specified | Not applicable | Not specified | Not applicable |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Activity : Preliminary findings suggest that similar compounds with trifluoromethyl groups exhibit antiviral properties by inhibiting viral replication in various models . Further investigations are warranted to explore this aspect for this compound.

- Mechanistic Insights : Research into related compounds has shown that modifications in chemical structure can significantly alter biological activity and metabolic stability, suggesting that further structural optimization could enhance the efficacy of this compound against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.